molecular formula C14H13NO B8650357 (3-Aminophenyl)(3-methylphenyl)methanone CAS No. 62261-46-5

(3-Aminophenyl)(3-methylphenyl)methanone

Cat. No.: B8650357
CAS No.: 62261-46-5
M. Wt: 211.26 g/mol
InChI Key: SKPVOHUFCJXYNP-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(3-methylphenyl)methanone is an aromatic ketone characterized by a benzophenone backbone substituted with an amino group at the 3-position of one phenyl ring and a methyl group at the 3-position of the adjacent phenyl ring. Its molecular formula is C₁₄H₁₃NO, with a molecular weight of 211.24 g/mol (calculated). The compound’s CAS registry number is 62261-46-5 .

The amino and methyl substituents confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions. For example, the amino group enables participation in hydrogen bonding or Schiff base formation, while the methyl group may enhance steric bulk or modulate solubility .

Properties

CAS No.

62261-46-5

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

(3-aminophenyl)-(3-methylphenyl)methanone

InChI

InChI=1S/C14H13NO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,15H2,1H3

InChI Key

SKPVOHUFCJXYNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point Key Applications/Notes References
(3-Aminophenyl)(3-methylphenyl)methanone C₁₄H₁₃NO 211.24 3-aminophenyl, 3-methylphenyl Not reported Intermediate in organic synthesis
1-Adamantyl-(3-aminophenyl)methanone C₁₇H₁₉NO 265.34 3-aminophenyl, adamantyl 309–315 °C Forms supramolecular complexes with β-cyclodextrin
(3-Aminophenyl)(thiomorpholino)methanone C₁₁H₁₄N₂OS 222.30 3-aminophenyl, thiomorpholino Not reported Anticancer agent intermediate (tubulin inhibition)
(3-Methylphenyl)phenylmethanone (3-Methylbenzophenone) C₁₄H₁₂O 196.24 3-methylphenyl, phenyl Not reported Pharmaceutical intermediate (e.g., ketoprofen)
(3-Aminophenyl)(3,4-dimethylphenyl)methanone C₁₅H₁₅NO 225.29 3-aminophenyl, 3,4-dimethylphenyl Not reported Enhanced steric hindrance for tailored reactivity

Substituent Effects on Physicochemical Properties

  • Lipophilicity: Methyl groups increase logP values, enhancing membrane permeability. For instance, (3-Aminophenyl)(3,4-dimethylphenyl)methanone has a logP of 3.55, compared to 3.55 for the monosubstituted this compound .
  • Thermal Stability : Adamantyl-substituted derivatives exhibit high melting points (>300 °C), attributed to rigid adamantane frameworks and strong van der Waals interactions .
  • Solubility: Amino groups improve aqueous solubility via hydrogen bonding, as seen in (3-aminophenyl)(thiomorpholino)methanone, which is processable in polar solvents like DMSO .

Key Research Findings

  • Catalytic Applications: (3-Methylphenyl)phenylmethanone serves as a precursor in ketoprofen synthesis, with industrial-scale processes achieving >95% yield under optimized Friedel-Crafts conditions .
  • Anticancer Potential: Pyrrole-bearing analogs (e.g., (1-(3-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone) demonstrate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM) .
  • Steric vs. Electronic Effects: Ortho-methyl substitution in benzophenones reduces hydrogenation efficiency but enhances thermal stability in polymer matrices .

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